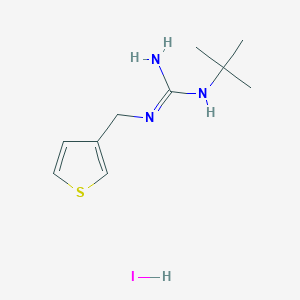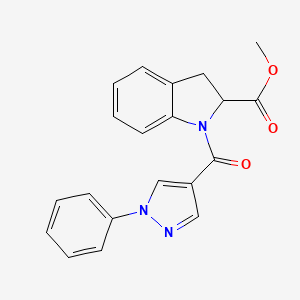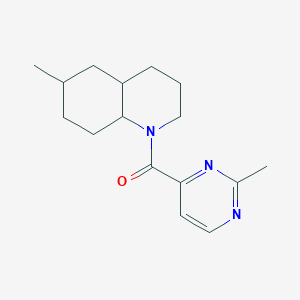
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a benzoxazinone derivative that has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and inflammation.
Biochemical and Physiological Effects
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one was found to significantly reduce pain sensitivity in a dose-dependent manner. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the spinal cord and dorsal root ganglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit low acute toxicity in animal models, making it a potential candidate for further preclinical and clinical studies.
However, one of the limitations of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. In addition, the exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several potential future directions for the research on 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One possible direction is the development of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one-based drugs for the treatment of pain and inflammation. Another potential direction is the investigation of the anticancer effects of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and the development of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one-based anticancer drugs.
In addition, further studies are needed to elucidate the exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and to identify potential drug targets. The development of new methods for the synthesis and purification of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could also facilitate its use in future research.
Conclusion
In conclusion, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a benzoxazinone derivative that exhibits promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. Despite its limitations, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be developed into a useful drug for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through a multistep process that involves the reaction of 4-cyclopentyloxypiperidine-1-carbonyl chloride with 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in high yield and purity.
Aplicaciones Científicas De Investigación
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of pain management, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been investigated for its antitumor effects. Studies have shown that 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-12-24-18-15(6-3-7-16(18)20-17)19(23)21-10-8-14(9-11-21)25-13-4-1-2-5-13/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVQQHXJHXRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)
![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

